molecular formula C12H12F3NO2 B14307579 N-Benzyl-2,2,2-trifluoro-N-(3-oxopropyl)acetamide CAS No. 112548-80-8

N-Benzyl-2,2,2-trifluoro-N-(3-oxopropyl)acetamide

Katalognummer: B14307579
CAS-Nummer: 112548-80-8
Molekulargewicht: 259.22 g/mol
InChI-Schlüssel: WBACRLNZOLESHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-2,2,2-trifluoro-N-(3-oxopropyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyl group, a trifluoromethyl group, and an oxopropyl group attached to the acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2,2,2-trifluoro-N-(3-oxopropyl)acetamide typically involves the reaction of benzylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 3-oxopropylamine to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity of the trifluoroacetyl chloride and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-2,2,2-trifluoro-N-(3-oxopropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl positions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted acetamides.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-2,2,2-trifluoro-N-(3-oxopropyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-Benzyl-2,2,2-trifluoro-N-(3-oxopropyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the oxopropyl group can form hydrogen bonds with active site residues. These interactions collectively contribute to the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Benzyl-2,2,2-trifluoroacetamide
  • N-Benzyl-2,2,2-trifluoro-N-methylacetamide
  • 2,2,2-Trifluoro-N-®-α-methylbenzyl acetamide

Uniqueness

N-Benzyl-2,2,2-trifluoro-N-(3-oxopropyl)acetamide is unique due to the presence of the oxopropyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of trifluoromethyl and benzyl groups also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

112548-80-8

Molekularformel

C12H12F3NO2

Molekulargewicht

259.22 g/mol

IUPAC-Name

N-benzyl-2,2,2-trifluoro-N-(3-oxopropyl)acetamide

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)11(18)16(7-4-8-17)9-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2

InChI-Schlüssel

WBACRLNZOLESHL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(CCC=O)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.